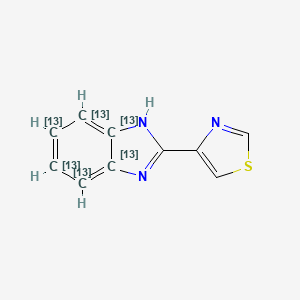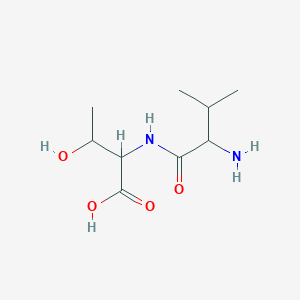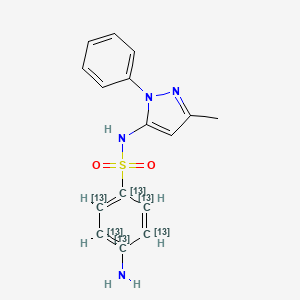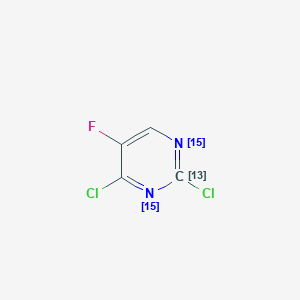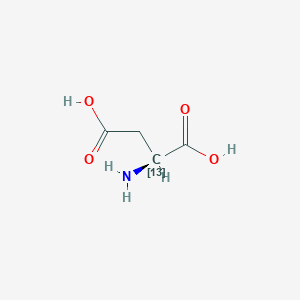![molecular formula C44H87NO8P+ B12058696 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is a phospholipid molecule, which is a crucial component of cell membranes. This compound is characterized by its unique structure, consisting of a glycerol backbone linked to fatty acid chains and a phosphocholine head group. It plays a significant role in various biological processes, including membrane fluidity, signaling pathways, and lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecanoic acid and cis-9-octadecenoic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification reactions. This approach is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. Additionally, large-scale production might employ continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can also be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Various nucleophiles can be used to replace the phosphocholine group, depending on the desired product.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Phospholipids with different head groups.
Scientific Research Applications
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool in cellular biology studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.
Mechanism of Action
The mechanism of action of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine involves its integration into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and other lipids, affecting signaling pathways and cellular responses. The phosphocholine head group is particularly important for interactions with proteins and other molecules, facilitating various biological processes.
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Stearoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Linoleoyl-2-oleoyl-SN-glycero-3-phosphocholine
Comparison: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different melting points, solubility, and interactions with other molecules. These differences can influence its behavior in biological systems and its suitability for various applications.
Properties
Molecular Formula |
C44H87NO8P+ |
|---|---|
Molecular Weight |
789.1 g/mol |
IUPAC Name |
2-[hydroxy-[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21- |
InChI Key |
ATHVAWFAEPLPPQ-LNVKXUELSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


